chemical structure and physicochemical properties of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol
chemical structure and physicochemical properties of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol
An in-depth technical analysis and methodological guide on the chemical architecture, physicochemical profiling, and synthetic workflows for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol .
Executive Overview: The Isoxazol-5-ol Scaffold in Drug Discovery
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the 1,2-oxazole (isoxazole) ring as a privileged scaffold in medicinal chemistry. Specifically, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (CAS: 1354918-52-7) represents a highly valuable building block. The incorporation of a 2,5-dichlorophenyl moiety imparts significant lipophilicity and metabolic stability, while the isoxazol-5-ol core serves as a potent bioisostere for carboxylic acids. This structural combination is highly sought after in the development of GABA-A receptor ligands, antimicrobial agents, and anti-inflammatory therapeutics 1.
Structural Dynamics & Prototropic Tautomerism
One of the most critical factors to consider when working with isoxazol-5-ols is their dynamic structural state. The compound does not exist as a single static entity; rather, it participates in a prototropic tautomeric equilibrium between the enol form (isoxazol-5-ol ) and the keto form (isoxazol-5(4H)-one ) 2.
The Causality of Tautomerism in Assay Design: The tautomeric ratio is highly dependent on the microenvironment (solvent polarity, pH, and physical state). In polar protic solvents, the enol form is typically stabilized via hydrogen bonding networks. Conversely, in non-polar environments or within specific hydrophobic protein binding pockets, the keto form may predominate. Failing to account for this equilibrium can lead to misinterpretations in Structure-Activity Relationship (SAR) models, as the enol form acts as a strong hydrogen-bond donor, whereas the keto form acts primarily as a hydrogen-bond acceptor.
Tautomeric equilibrium of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The dual chlorine substitution at the ortho (2-) and meta (5-) positions of the phenyl ring creates a strong electron-withdrawing inductive effect, which lowers the pKa of the isoxazole hydroxyl group, enhancing its carboxylic acid bioisosterism.
| Parameter | Value | Impact / Causality |
| IUPAC Name | 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol | Dictates 3D spatial orientation and reactivity. |
| CAS Registry Number | 1354918-52-7 3 | Primary identifier for sourcing and compliance. |
| Molecular Formula | C9H5Cl2NO2 | Establishes baseline mass for MS validation. |
| Molecular Weight | 230.05 g/mol | Optimal low-MW fragment for lead generation. |
| Predicted LogP | ~2.8 - 3.2 | High lipophilicity; ensures excellent membrane permeability. |
| Topological Polar Surface Area | 49.3 Ų | Favorable for crossing the blood-brain barrier (BBB). |
| H-Bond Donors / Acceptors | 1 / 3 | Complies strictly with Lipinski’s Rule of 5. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-aryl-isoxazol-5-ols is classically achieved via the condensation of an aryl- β -ketoester with hydroxylamine 4. To synthesize 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol, the starting material is ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate .
The Causality of the Reagent Choices: Hydroxylamine is supplied as a hydrochloride salt ( NH2OH⋅HCl ) for stability. To activate it, a base must be added. I strictly mandate the use of sodium acetate (NaOAc) rather than strong bases like NaOH. Strong bases will cause premature ester hydrolysis or, worse, base-induced cleavage of the newly formed isoxazole ring 5. NaOAc acts as a perfect buffer, liberating the nucleophilic free amine while maintaining a mildly acidic to neutral pH (~6.5-7.0), which drives oxime formation without degrading the ester.
Step-by-Step Protocol
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Reagent Preparation: Dissolve 1.0 equivalent of ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate in absolute ethanol (0.2 M concentration).
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Hydroxylamine Activation: In a separate flask, dissolve 1.2 equivalents of NH2OH⋅HCl and 1.2 equivalents of anhydrous NaOAc in a minimal amount of distilled water. Stir for 10 minutes to ensure complete liberation of free hydroxylamine.
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Oxime Formation: Dropwise add the aqueous hydroxylamine solution to the ethanolic β -ketoester solution at 0°C.
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Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a more polar spot confirms oxime intermediate formation.
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Intramolecular Cyclization: Once oxime formation is complete, attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4-6 hours. The thermal energy overcomes the activation barrier, driving the nucleophilic attack of the oxime oxygen/nitrogen onto the ester carbonyl, followed by the elimination of ethanol.
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Isolation: Cool the mixture to room temperature, then pour it into crushed ice. The target compound, 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol, will precipitate as a solid.
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Purification: Filter the precipitate under a vacuum, wash with cold water to remove inorganic salts, and recrystallize from ethanol/water.
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Self-Validation (QC): Confirm identity and purity using LC-MS (Expected [M+H]+ = 230.0) and 1H -NMR (look for the disappearance of the ethyl ester signals and the presence of the dynamic isoxazole OH/CH proton).
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Synthetic workflow and mechanism for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.
Handling and Stability Considerations
Isoxazoles are generally stable under acidic and neutral conditions but are highly susceptible to ring cleavage under strongly basic conditions or reductive environments (e.g., catalytic hydrogenation will readily cleave the weak N-O bond). When formulating 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol for biological assays, avoid basic buffers exceeding pH 9.0, as this will induce irreversible ring opening to form the corresponding cyanoacetamide derivative. Store the lyophilized powder at 4°C, protected from light, to ensure long-term stability.
References
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BenchChem. Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.1
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ResearchGate / Tetrahedron. Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones.2
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Thieme-Connect. Product Class 9: Isoxazoles. Synthesis by Ring-Closure Reactions.4
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BLD Pharm. 3-(2,5-Dichlorophenyl)isoxazol-5-ol Product Specifications (CAS: 1354918-52-7).3
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BenchChem. Preventing byproduct formation in isoxazol-5-ol synthesis.5
